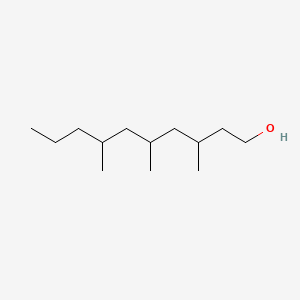
3,5,7-Trimethyldecan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5,7-Trimethyldecan-1-ol is an organic compound with the molecular formula C13H28O It is a type of alcohol characterized by the presence of three methyl groups attached to a decane chain, with a hydroxyl group (-OH) at the first carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,5,7-Trimethyldecan-1-ol typically involves the alkylation of a suitable precursor, such as decane, followed by the introduction of the hydroxyl group. One common method is the Grignard reaction, where a Grignard reagent (e.g., methylmagnesium bromide) reacts with a suitable aldehyde or ketone to form the desired alcohol. The reaction conditions often include anhydrous solvents and controlled temperatures to ensure high yields and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve catalytic hydrogenation of the corresponding ketone or aldehyde. This process typically uses metal catalysts such as palladium or platinum under high pressure and temperature conditions. The choice of catalyst and reaction parameters can significantly influence the efficiency and selectivity of the production process.
Chemical Reactions Analysis
Types of Reactions: 3,5,7-Trimethyldecan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halogenating agents or other nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products:
Oxidation: 3,5,7-Trimethyldecanal or 3,5,7-Trimethyldecanoic acid.
Reduction: 3,5,7-Trimethyldecane.
Substitution: 3,5,7-Trimethyldecyl chloride.
Scientific Research Applications
3,5,7-Trimethyldecan-1-ol has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in studies involving lipid metabolism and the role of alcohols in biological systems.
Medicine: Research into its potential therapeutic effects, such as antimicrobial or anti-inflammatory properties, is ongoing.
Industry: It is used in the formulation of fragrances, flavors, and as an intermediate in the production of other chemicals.
Mechanism of Action
The mechanism of action of 3,5,7-Trimethyldecan-1-ol depends on its interaction with specific molecular targets. In biological systems, it may interact with enzymes involved in lipid metabolism, altering their activity and affecting cellular processes. The hydroxyl group allows it to form hydrogen bonds with other molecules, influencing its solubility and reactivity.
Comparison with Similar Compounds
3,5,7-Trimethyldecane: Lacks the hydroxyl group, making it less reactive in certain chemical reactions.
3,5,7-Trimethyldecanoic acid: Contains a carboxyl group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3,5,7-Trimethyldecanal: Contains an aldehyde group, making it more prone to oxidation and reduction reactions.
Uniqueness: 3,5,7-Trimethyldecan-1-ol is unique due to the presence of the hydroxyl group, which imparts specific chemical reactivity and potential biological activity. Its structure allows for diverse applications in various fields, distinguishing it from other similar compounds.
Properties
CAS No. |
2507690-70-0 |
|---|---|
Molecular Formula |
C13H28O |
Molecular Weight |
200.36 g/mol |
IUPAC Name |
3,5,7-trimethyldecan-1-ol |
InChI |
InChI=1S/C13H28O/c1-5-6-11(2)9-13(4)10-12(3)7-8-14/h11-14H,5-10H2,1-4H3 |
InChI Key |
LLIABRCDXSNLRC-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)CC(C)CC(C)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















